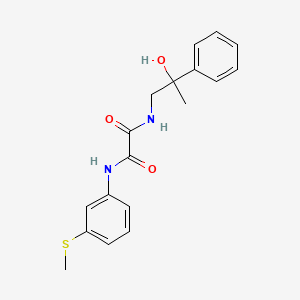

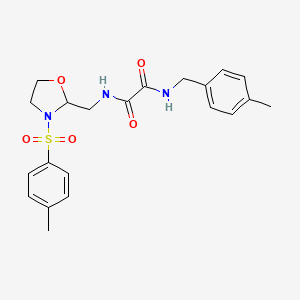

N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as HPPH-MTO, is a chemical compound that has been studied for its potential as a therapeutic agent.

Scientific Research Applications

Environmental Pollutant Research

The compound N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide is closely related to environmental pollutants like nitroaromatic hydrocarbons. These compounds, such as 1-nitropyrene, have been extensively studied for their mutagenic and carcinogenic effects. Researchers have explored their metabolic activation and DNA-binding properties, revealing the formation of DNA adducts upon enzymatic activation (Howard et al., 1983).

Electrocatalysis and Oxidation Reactions

N-Oxyl compounds, a category to which this compound belongs, are utilized as catalysts in selective oxidation of organic molecules. These are particularly significant in electrosynthetic reactions, where they facilitate redox reactions at electrode surfaces. Such applications are critical in both laboratory and industrial settings (Nutting et al., 2018).

Synthesis of Oxalamides

This compound is a part of the oxalamide family, which has diverse applications in chemical synthesis. Novel methods have been developed for synthesizing oxalamides, demonstrating their significance in creating valuable chemical compounds. Such methodologies are vital in the production of anthranilic acid derivatives and other oxalamides (Mamedov et al., 2016).

Polymer Science

The compound's derivatives are also significant in polymer science. For instance, the radical polymerization of N-(2-hydroxypropyl)methacrylamide, a related compound, has been studied for its implications in creating hydrophilic polymers. These studies contribute to the understanding of polymerization kinetics and the development of new polymeric materials (Kopeček & Baẑilová, 1973).

Pharmaceutical Applications

Although specific information on this compound in pharmaceuticals is limited, compounds with similar structures are used in drug development. For instance, amino acetate functionalized Schiff base organotin(IV) complexes, related to oxalamide derivatives, have shown potential as anticancer drugs. They exhibit cytotoxicity against various human tumor cell lines, indicating the importance of similar compounds in medicinal chemistry (Basu Baul et al., 2009).

properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-18(23,13-7-4-3-5-8-13)12-19-16(21)17(22)20-14-9-6-10-15(11-14)24-2/h3-11,23H,12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFULUKIXHCVPMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)

![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2410562.png)

![4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2410564.png)

![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2410574.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)